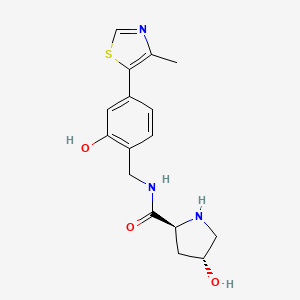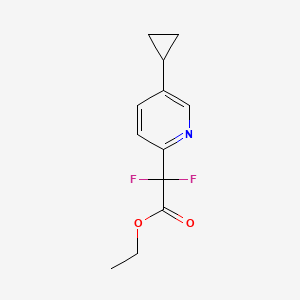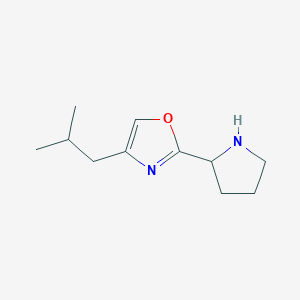
4-Isobutyl-2-(pyrrolidin-2-yl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isobutyl-2-(pyrrolidin-2-yl)oxazole is a heterocyclic compound that features both an oxazole and a pyrrolidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the oxazole ring, which is known for its stability and biological activity, combined with the pyrrolidine ring, which is a common scaffold in many bioactive molecules, makes this compound a promising candidate for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-2-(pyrrolidin-2-yl)oxazole can be achieved through a multi-step process starting from l-Boc-proline. The key steps involve the formation of intermediates such as 1-Boc-N-(1-oxoalkan-2-yl)pyrrolidine-2-carboxamides, which are then cyclized under Appel reaction conditions to form the oxazole ring . This method provides the target compound with high enantiomeric excess and moderate overall yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Isobutyl-2-(pyrrolidin-2-yl)oxazole can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazoles with different substituents.
Reduction: The compound can be reduced to form derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the oxazole and pyrrolidine rings to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as Dess-Martin periodinane can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used under appropriate conditions (e.g., base or acid catalysis).
Major Products
科学的研究の応用
4-Isobutyl-2-(pyrrolidin-2-yl)oxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Explored for its use in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 4-Isobutyl-2-(pyrrolidin-2-yl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-Methyl-2-(pyrrolidin-2-yl)oxazole
- 4-Ethyl-2-(pyrrolidin-2-yl)oxazole
- 4-Propyl-2-(pyrrolidin-2-yl)oxazole
Uniqueness
4-Isobutyl-2-(pyrrolidin-2-yl)oxazole is unique due to the presence of the isobutyl group, which can influence its steric and electronic properties. This can result in different biological activities and binding affinities compared to its analogs. The combination of the oxazole and pyrrolidine rings also provides a versatile scaffold for further functionalization and optimization in drug discovery.
特性
分子式 |
C11H18N2O |
|---|---|
分子量 |
194.27 g/mol |
IUPAC名 |
4-(2-methylpropyl)-2-pyrrolidin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C11H18N2O/c1-8(2)6-9-7-14-11(13-9)10-4-3-5-12-10/h7-8,10,12H,3-6H2,1-2H3 |
InChIキー |
BKVAXZAFOTUASM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=COC(=N1)C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



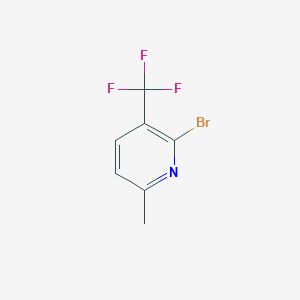
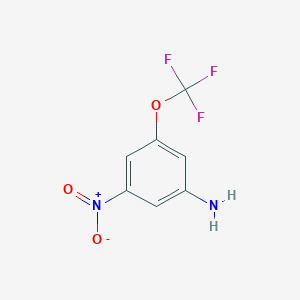

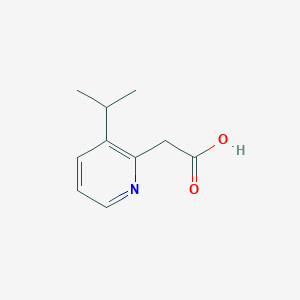

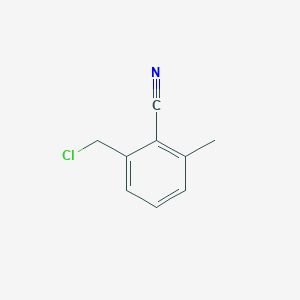
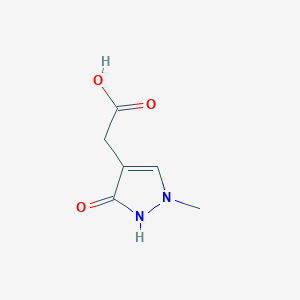
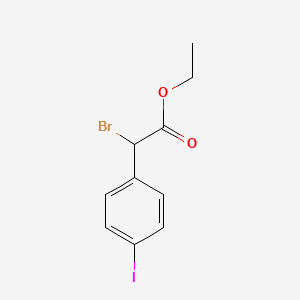
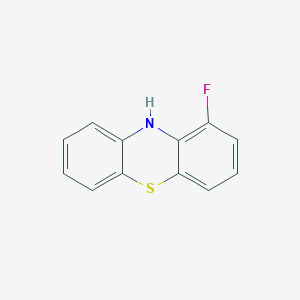
![(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15221836.png)
